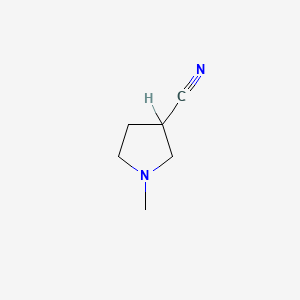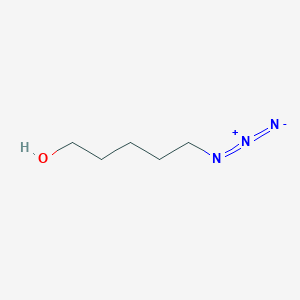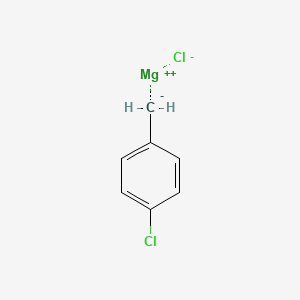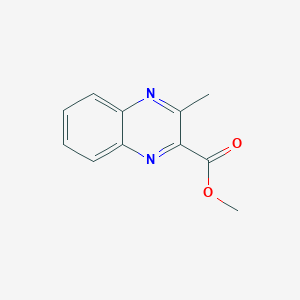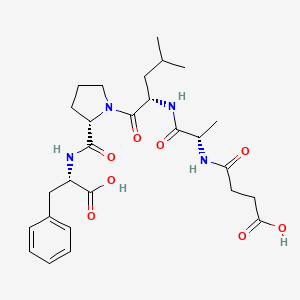
Suc-Ala-Leu-Pro-Phe-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid is extensively used in scientific research, particularly in the following areas:
Biochemistry: As a substrate for studying the activity of proteases like elastase and chymotrypsin.
Pharmaceutical Research: Helps in the development of protease inhibitors, which are potential therapeutic agents for diseases like chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Industrial Applications: Employed in the production of enzyme-based diagnostic kits and research reagents.
Mécanisme D'action
Target of Action
Suc-Ala-Leu-Pro-Phe-OH is a substrate for FK-506 binding proteins (FKBPs) , also known as macrophilins , and cyclophilins . These proteins belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) , which play crucial roles in protein folding, cellular signaling, and immune response.
Mode of Action
The compound interacts with its targets, the FKBPs and cyclophilins, through a process called cis-trans isomerization of proline imidic peptide bonds . This interaction accelerates protein folding, which is essential for the proper functioning of many biological processes .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the isomerization of proline imidic peptide bonds . This process is catalyzed by PPIases, including FKBPs and cyclophilins . The isomerization of these bonds is a rate-limiting step in the folding of many proteins, and thus, the compound’s action can influence numerous downstream effects related to protein function.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in accelerating protein folding . By enhancing the activity of PPIases, it can influence the function of many proteins, potentially affecting a wide range of cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it may be affected by the presence of certain solvents . Additionally, factors such as pH and temperature could potentially influence its activity and stability, as these conditions can impact protein folding processes.
Analyse Biochimique
Biochemical Properties
Suc-Ala-Leu-Pro-Phe-OH plays a significant role in biochemical reactions, particularly in the study of PPIases. These enzymes, including cyclophilins and FK506-binding proteins, catalyze the cis-trans isomerization of proline imidic peptide bonds, which is a crucial step in protein folding and function . This compound serves as a substrate for these enzymes, allowing researchers to measure their activity and study their interactions with other biomolecules. The interaction between this compound and PPIases involves the binding of the peptide to the enzyme’s active site, where the isomerization reaction occurs.
Cellular Effects
This compound influences various cellular processes by modulating the activity of PPIases. These enzymes are involved in protein folding, assembly, and transport, and their activity can impact cell signaling pathways, gene expression, and cellular metabolism . By serving as a substrate for PPIases, this compound can affect the folding and function of proteins within cells, thereby influencing cellular processes such as signal transduction and metabolic regulation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PPIases, which catalyze the cis-trans isomerization of the peptide bond preceding the proline residue . This isomerization is a rate-limiting step in protein folding and can significantly impact the structure and function of proteins. The binding of this compound to the active site of PPIases facilitates the isomerization reaction, leading to changes in the conformation of the peptide and its subsequent interactions with other biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The stability of the peptide can be influenced by environmental conditions such as temperature and pH, which can affect its activity and interactions with PPIases . Long-term studies have shown that the activity of this compound can decrease over time due to degradation, which can impact its effectiveness in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that at low doses, the peptide can effectively modulate the activity of PPIases without causing adverse effects . At high doses, this compound can exhibit toxic effects, including disruptions in protein folding and cellular function. These threshold effects highlight the importance of optimizing dosage levels to achieve desired outcomes in research and therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein folding and degradation. The peptide interacts with enzymes such as PPIases, which play a crucial role in the isomerization of proline residues and the proper folding of proteins . These interactions can influence metabolic flux and the levels of metabolites within cells, impacting overall cellular metabolism and function.
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the peptide within specific cellular compartments . The distribution of this compound can influence its activity and effectiveness in modulating the function of PPIases and other biomolecules.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The peptide can be localized in the cytoplasm, nucleus, or other cellular compartments, where it interacts with PPIases and other proteins to exert its effects. These interactions can impact the activity and function of this compound within different subcellular environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps :
Coupling: The first amino acid, protected at the N-terminus, is attached to the resin. Subsequent amino acids are added one by one using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Deprotection: After each coupling step, the N-terminal protecting group is removed using a deprotecting agent like trifluoroacetic acid (TFA).
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .
Analyse Des Réactions Chimiques
Types of Reactions
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid undergoes various chemical reactions, primarily hydrolysis and enzymatic cleavage:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, breaking down the peptide into its constituent amino acids.
Enzymatic Cleavage: Proteases such as elastase and chymotrypsin specifically cleave the peptide at certain sites, releasing smaller peptide fragments or individual amino acids.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) at elevated temperatures, while basic hydrolysis employs sodium hydroxide (NaOH).
Enzymatic Cleavage: Enzymes like elastase and chymotrypsin are used under physiological conditions (pH 7.4, 37°C) to cleave the peptide.
Major Products Formed
Hydrolysis: Results in the formation of individual amino acids (alanine, leucine, proline, phenylalanine).
Enzymatic Cleavage: Produces smaller peptide fragments depending on the specificity of the protease used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Suc-Ala-Ala-Pro-Phe-OH: Similar in structure but with alanine instead of leucine.
Suc-Ala-Leu-Pro-Val-OH: Contains valine instead of phenylalanine.
Uniqueness
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid is unique due to its specific sequence, which makes it an ideal substrate for certain proteases like elastase and chymotrypsin. Its ability to be hydrolyzed by these enzymes allows for precise measurement of enzyme activity, making it invaluable in biochemical and medical research .
Propriétés
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N4O8/c1-16(2)14-19(29-24(35)17(3)28-22(32)11-12-23(33)34)26(37)31-13-7-10-21(31)25(36)30-20(27(38)39)15-18-8-5-4-6-9-18/h4-6,8-9,16-17,19-21H,7,10-15H2,1-3H3,(H,28,32)(H,29,35)(H,30,36)(H,33,34)(H,38,39)/t17-,19-,20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWLENXZHAFXAI-VMXMFDLUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(Furo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1310516.png)

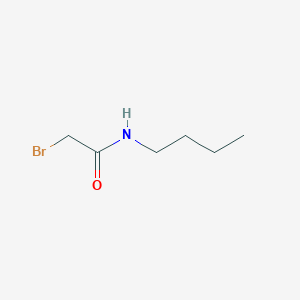
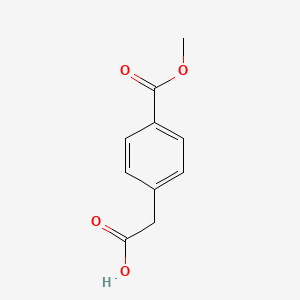

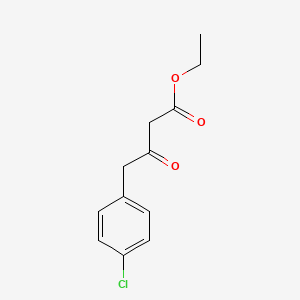
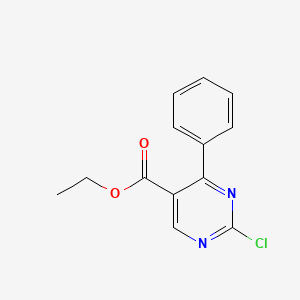
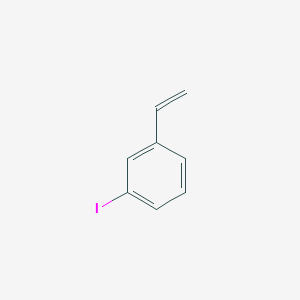
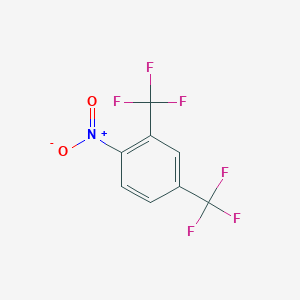
![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium bromide](/img/structure/B1310541.png)
